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Compound of Interest

Compound Name: 1-Chloroanthracene

Cat. No.: B1594150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines two primary synthetic routes for the preparation of 1-
chloroanthracene, a valuable building block in the development of advanced organic

materials and pharmaceutical compounds. Direct chlorination of anthracene preferentially

occurs at the electronically rich 9- and 10-positions, necessitating indirect methods to achieve

substitution at the 1-position. This guide provides detailed experimental protocols, comparative

data, and logical workflows for the synthesis of 1-chloroanthracene from anthracene via two

distinct multi-step pathways: the anthraquinone route and the Sandmeyer reaction route.

Route 1: Synthesis via 1-Chloroanthraquinone
Intermediate
This route involves the initial oxidation of anthracene to anthraquinone, followed by sulfonation,

chlorination, and a final reduction to yield 1-chloroanthracene. This pathway is well-

documented and offers a reliable method for obtaining the desired isomer.
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Caption: Overall workflow for the synthesis of 1-chloroanthracene via the anthraquinone

route.

Experimental Protocols for Route 1
Step 1: Oxidation of Anthracene to Anthraquinone

A standard and efficient method for the oxidation of anthracene to anthraquinone involves the

use of a strong oxidizing agent such as sodium dichromate in sulfuric acid.

Protocol:
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In a flask equipped with a reflux condenser and a stirrer, a suspension of anthracene (1

equivalent) in glacial acetic acid is prepared.

A solution of sodium dichromate (2 equivalents) in a mixture of glacial acetic acid and

concentrated sulfuric acid is added portion-wise to the anthracene suspension.

The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

After cooling, the mixture is poured into a large volume of water.

The precipitated anthraquinone is collected by filtration, washed thoroughly with water until

the filtrate is neutral, and then dried.

Step 2: Sulfonation of Anthraquinone to Potassium Anthraquinone-1-sulfonate

The sulfonation of anthraquinone with oleum in the presence of a mercury catalyst (historically

used but now often replaced with less toxic alternatives where possible) selectively yields the

1-sulfonic acid derivative.

Protocol:

Anthraquinone (1 equivalent) is added to fuming sulfuric acid (oleum) in a reaction vessel.

The mixture is heated, and the reaction is monitored until the desired degree of sulfonation is

achieved.

The reaction mixture is then carefully poured onto ice, and the precipitated anthraquinone-1-

sulfonic acid is collected.

The sulfonic acid is converted to its more stable potassium salt by neutralization with a

potassium salt solution.

The potassium anthraquinone-1-sulfonate is collected by filtration and dried.

Step 3: Synthesis of 1-Chloroanthraquinone

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.159 (1941); Vol. 2, p.21

(1922).
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Protocol:

In a 2-liter three-necked flask fitted with a stirrer, condenser, and dropping funnel, place 20 g

(0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc. of water, and 85 cc. (1 mole)

of concentrated hydrochloric acid.

Heat the solution to boiling with stirring.

Add a solution of 20 g (0.19 mole) of sodium chlorate in 100 cc. of water dropwise over a

period of three hours.

Reflux the mixture for an additional hour.

Collect the precipitated α-chloroanthraquinone by suction filtration and wash it free from acid

with hot water.

After drying in vacuo at 100°C, the product is obtained.

Quantitative Data for Step 3:

Reactant/Prod
uct

Molar Mass (
g/mol )

Amount
(moles)

Mass/Volume Yield (%)

Potassium
Anthraquinone
-α-sulfonate

328.36 0.061 20 g -

Sodium Chlorate 106.44 0.19 20 g -

Concentrated

HCl
- 1 85 cc -

| 1-Chloroanthraquinone | 242.65 | - | 14.6-14.7 g | 97-98 |

Step 4: Reduction of 1-Chloroanthraquinone to 1-Chloroanthracene

The reduction of the quinone to the anthracene can be achieved using various reducing

agents. A common method involves the use of zinc dust in a suitable solvent.
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Protocol:

In a round-bottom flask, suspend 1-chloroanthraquinone (1 equivalent) in a suitable solvent

such as acetic acid or a mixture of pyridine and water.

Add zinc powder (excess, e.g., 3-5 equivalents) to the suspension.

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is

complete (monitored by TLC).

After completion, filter the hot reaction mixture to remove excess zinc and other insoluble

materials.

Upon cooling, the product may precipitate. Alternatively, the solvent can be removed under

reduced pressure.

The crude product is then purified by recrystallization or column chromatography to yield 1-
chloroanthracene.

Route 2: Synthesis via Sandmeyer Reaction of 1-
Aminoanthracene
This alternative route involves the preparation of 1-aminoanthracene, which is then converted

to 1-chloroanthracene via a Sandmeyer reaction. The synthesis of 1-aminoanthracene itself is

a multi-step process starting from anthraquinone.

Logical Workflow for Route 2
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Caption: Overall workflow for the synthesis of 1-chloroanthracene via the Sandmeyer reaction

route.

Experimental Protocols for Route 2
Step 1: Nitration of Anthraquinone to 1-Nitroanthraquinone
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Direct nitration of anthraquinone can lead to a mixture of isomers. Procedures have been

developed to favor the formation of the 1-nitro isomer.[1]

Protocol:

Anthraquinone (1 equivalent) is dissolved in concentrated sulfuric acid.

A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise

at a controlled temperature.

The reaction is stirred for a specified time, and then the mixture is poured onto ice.

The precipitated 1-nitroanthraquinone is filtered, washed with water, and dried.

Step 2: Reduction of 1-Nitroanthraquinone to 1-Aminoanthraquinone

A green and efficient method for this reduction uses sodium hydrogen sulfide (NaHS).[2]

Protocol:

1-Nitroanthraquinone (1 equivalent) is suspended in water.

A solution of sodium hydrogen sulfide (excess) is added to the suspension.

The mixture is heated and stirred until the reduction is complete (monitored by a color

change from a slurry to a deep red solution).

The product, 1-aminoanthraquinone, is isolated by filtration, washed with water, and dried.[2]

Quantitative Data for Step 2:
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Reactant/Prod
uct

Molar Mass (
g/mol )

Amount
(moles)

Mass/Volume Yield (%)

1-
Nitroanthraqui
none

253.21 - - -

Sodium

Hydrogen Sulfide
56.06 - - -

| 1-Aminoanthraquinone | 223.24 | - | - | High |

Step 3: Reduction of 1-Aminoanthraquinone to 1-Aminoanthracene

This reduction is a critical step and can be challenging. A potential method involves a high-

temperature reduction with zinc dust.

Protocol:

1-Aminoanthraquinone (1 equivalent) is mixed with a large excess of zinc dust.

The mixture is heated to a high temperature, typically in a sealed tube or under an inert

atmosphere, to effect the reduction and distillation of the product.

The crude 1-aminoanthracene is collected and purified by chromatography or

recrystallization.

Step 4: Diazotization of 1-Aminoanthracene

The conversion of the primary aromatic amine to a diazonium salt is a standard procedure.[3]

[4][5][6][7]

Protocol:

1-Aminoanthracene (1 equivalent) is dissolved in a mixture of a mineral acid (e.g., HCl) and

water, and the solution is cooled to 0-5 °C in an ice bath.
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A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise with

stirring, maintaining the temperature below 5 °C.

The reaction is stirred for a short period at this temperature to ensure complete formation of

the diazonium salt solution.

Step 5: Sandmeyer Reaction to 1-Chloroanthracene

The diazonium salt is then reacted with a copper(I) chloride solution.[8][9][10][11][12][13]

Protocol:

In a separate flask, a solution of copper(I) chloride (catalytic to stoichiometric amount) in

concentrated hydrochloric acid is prepared and cooled.

The cold diazonium salt solution from the previous step is added slowly to the copper(I)

chloride solution with vigorous stirring.

Evolution of nitrogen gas is observed. The reaction mixture is allowed to warm to room

temperature and then may be gently heated to ensure completion.

The product is typically isolated by extraction into an organic solvent.

The organic layer is washed, dried, and the solvent is evaporated.

The crude 1-chloroanthracene is purified by column chromatography or recrystallization.

Data Presentation Summary
The following table summarizes the key transformations and typical yields for the two synthetic

routes.
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Route Step
Starting
Material

Product Reagents
Typical
Yield (%)

1 1 Anthracene
Anthraquinon

e

Na₂Cr₂O₇,

H₂SO₄, AcOH
>90

2
Anthraquinon

e

Potassium

Anthraquinon

e-1-sulfonate

Oleum, K⁺

source
Variable

3

Potassium

Anthraquinon

e-1-sulfonate

1-

Chloroanthra

quinone

NaClO₃, HCl 97-98[13]

4

1-

Chloroanthra

quinone

1-

Chloroanthra

cene

Zn dust,

AcOH or

Py/H₂O

Moderate to

Good

2 1
Anthraquinon

e

1-

Nitroanthraqu

inone

HNO₃, H₂SO₄ Variable

2

1-

Nitroanthraqu

inone

1-

Aminoanthra

quinone

NaHS, H₂O High[2]

3

1-

Aminoanthra

quinone

1-

Aminoanthrac

ene

Zn dust, heat Variable

4 & 5

1-

Aminoanthrac

ene

1-

Chloroanthra

cene

1. NaNO₂,

HCl2. CuCl

Moderate to

Good

Conclusion
Both presented routes offer viable pathways for the synthesis of 1-chloroanthracene from

anthracene, circumventing the regioselectivity issues of direct chlorination. Route 1, proceeding

through a 1-chloroanthraquinone intermediate, is generally more established and may offer

higher overall yields due to well-documented procedures for each step. Route 2, utilizing a
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Sandmeyer reaction, is a classic method for the introduction of halides onto an aromatic ring

but may be hampered by the accessibility and stability of the 1-aminoanthracene precursor.

The choice of route will depend on the specific requirements of the researcher, including

available starting materials, desired scale, and tolerance for multi-step syntheses. Careful

optimization of the reduction steps in both routes is critical for achieving high yields of the final

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1594150#synthesis-routes-for-1-chloroanthracene-
from-anthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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